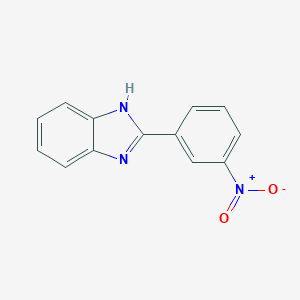

2-(3-Nitrophenyl)-1h-benzimidazole

Übersicht

Beschreibung

2-(3-Nitrophenyl)-1h-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a 3-nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)-1h-benzimidazole typically involves the condensation of o-phenylenediamine with 3-nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzimidazole ring, due to the electron-withdrawing nature of the nitro group.

Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halogenating agents, nitrating agents.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 2-(3-Aminophenyl)-1h-benzimidazole.

Substitution: Halogenated or nitrated derivatives of this compound.

Oxidation: Oxidized benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Studied for its potential therapeutic applications, including its role as an enzyme inhibitor.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Wirkmechanismus

The biological activity of 2-(3-Nitrophenyl)-1h-benzimidazole is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

2-(4-Nitrophenyl)-1h-benzimidazole: Similar structure but with the nitro group at the 4-position.

2-Phenyl-1h-benzimidazole: Lacks the nitro group, leading to different chemical reactivity and biological activity.

2-(3-Aminophenyl)-1h-benzimidazole: The reduced form of 2-(3-Nitrophenyl)-1h-benzimidazole.

Uniqueness: this compound is unique due to the presence of the nitro group at the 3-position, which significantly influences its chemical reactivity and biological activity. The electron-withdrawing nature of the nitro group enhances the compound’s ability to participate in electrophilic substitution reactions and affects its interaction with biological targets.

Biologische Aktivität

2-(3-Nitrophenyl)-1H-benzimidazole (C13H10N4O2) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core with a nitrophenyl substituent at the 3-position. This unique structural arrangement influences its reactivity and biological interactions. The presence of the nitro group contributes to its electron-withdrawing properties, enhancing its ability to participate in electrophilic reactions and interact with biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as HIV-1 reverse transcriptase, which is crucial for viral replication. Studies indicate that derivatives can block reverse transcription effectively in the micromolar range.

- Antimicrobial Activity : Research suggests that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.015 mg/mL .

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7, thereby exhibiting potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study on Anthelmintic Activity

A study investigated the structure-activity relationship (SAR) of various derivatives of this compound, focusing on their anthelmintic properties against Pheretima posthuma (Indian earthworms). Specific modifications to the acetamide substituent were found to enhance activity significantly, surpassing the reference drug albendazole.

Anti-Cancer Evaluation

Another research effort explored the compound's anti-cancer efficacy in vivo using tumor-bearing mice. The results indicated a marked suppression of tumor growth when treated with this compound derivatives, suggesting its potential as a therapeutic agent in cancer treatment .

Eigenschaften

IUPAC Name |

2-(3-nitrophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFINXAYWOKPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165662 | |

| Record name | 2-(3-(Hydroxy(oxido)amino)phenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15456-62-9 | |

| Record name | 2-(3-Nitrophenyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015456629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15456-62-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-(Hydroxy(oxido)amino)phenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-NITROPHENYL)BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4ZWC19RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions synthesizing various 2-[2-(3-nitrophenyl)-1H-benzimidazol-1-yl]-acetamide derivatives. What was the rationale behind creating these specific derivatives, and how did their structure relate to the observed anthelmintic activity?

A1: The study focused on modifying the acetamide substituent of the core 2-(3-Nitrophenyl)-1h-benzimidazole structure. [] This approach aimed to explore the Structure-Activity Relationship (SAR) and identify structural features contributing to enhanced anthelmintic activity. While the exact mechanism of action wasn't elucidated in the provided abstract, the study observed that compounds with specific substitutions at the acetamide group (compounds 3f, 3h, 3i, 3j, and 3k) displayed promising activity against Indian earthworms (Pheretima posthuma), surpassing the potency of the reference drug albendazole. [] This suggests that these specific modifications could be influencing the interaction of the compounds with their biological targets, ultimately leading to enhanced anthelmintic effects. Further research is needed to pinpoint the exact mechanism and target involved.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.